![molecular formula C14H10Cl3NO2 B1333044 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338394-85-7](/img/structure/B1333044.png)
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone
説明
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted triazoles, quinolines, or imidazolidines with various acyl chlorides or other reagents. For example, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives was achieved by reacting 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . Similarly, the synthesis of a novel cathinone derivative was performed using several complementary analytical techniques . These methods could potentially be adapted for the synthesis of 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, FTIR, NMR, and DFT computations. For instance, the structure of a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was investigated using single crystal X-ray diffraction and DFT methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to deduce the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be studied through spectroscopic characterizations and computational methods. For example, the UV-Visible spectrum and electronic properties such as HOMO and LUMO energies were measured for a compound using the TD-DFT approach . These studies help in understanding the potential reactions and interactions that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties, are often investigated using various spectroscopic and computational techniques . These properties are crucial for predicting the behavior of the compound under different conditions and for its potential applications.
科学的研究の応用
Synthesis of Phosphorus Compounds
2,2,2-Trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone has been used in the synthesis of phosphorus compounds. Kalantari et al. (2006) described its role in a one-pot condensation process for producing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method is noted for its simplicity in preparing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
One-Pot Synthesis of Substituted Pyrroles
Saeidian et al. (2013) utilized a one-pot four-component reaction involving aromatic aldehydes, β-keto esters, and nitromethane in the presence of an amine and CuO nanoparticles. This approach facilitated the synthesis of highly substituted pyrroles, highlighting the compound's utility in efficient and scalable synthetic processes (Saeidian, Abdoli, & Salimi, 2013).
DNA-Cleaving Metal Complexes
Chun-Qiong Zhou et al. (2012) explored the synthesis of a polyether‐tethered pyrrole‐polyamide dimer using 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone. This compound demonstrated significant DNA-cleaving activities when complexed with metal ions, particularly the CuII complex, which showed the highest activity (Zhou, Lin, Chen, & Chen, 2012).
Preparation of Heterocycles
Garofalo et al. (2000) reported the use of 2-(1H-pyrrol-1-yl)benzaldehyde, a related compound, in the Wadsworth–Emmons olefination to produce methyl 2-(1H-pyrrol-1-yl)-α-phenylcinnamate. This is an example of the compound's role in the preparation and transformation of heterocyclic compounds (Garofalo, Ragno, Campiani, Brizzi, & Nacci, 2000).
Antifungal Estrogen-Like Imidazoles
D. Santo et al. (1997) synthesized antifungal compounds from arylacetyl chlorides on pyrrole derivatives, including 2-aryl-1-(1H-pyrrol-2-yl)-1-ethanones. This demonstrates its potential in developing pharmaceutical compounds with specific biological activities (D. Santo, Costi, Artico, Massa, Musiu, Scintu, Putzolu, & Colla, 1997).
作用機序
Target of Action
It’s known that similar trichloroacetyl compounds can interact with proteins .
Mode of Action
It’s known that trichloroacetyl compounds can induce protein precipitation . The protein-precipitate-inducing effects of these compounds are due to the three chloro groups in the molecule .
Biochemical Pathways
It’s known that trichloroacetyl compounds can affect protein structure and function , which could potentially impact multiple biochemical pathways.
Result of Action
Given its potential to interact with proteins , it could have a wide range of effects depending on the specific proteins it interacts with.
特性
IUPAC Name |
2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-14(16,17)13(20)11-7-10(8-18-11)12(19)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYUDUQOXRRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377050 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338394-85-7 | |
| Record name | 2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


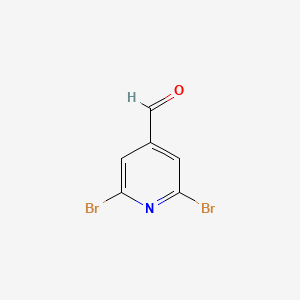
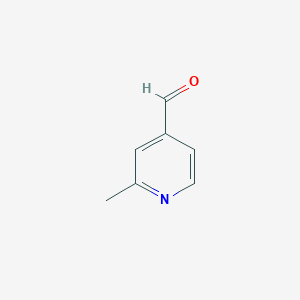
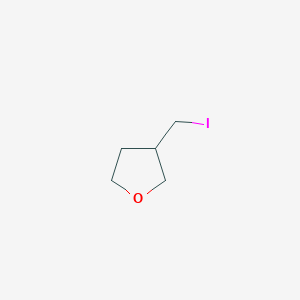
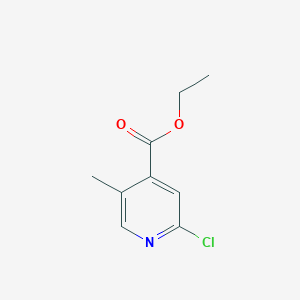
![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)
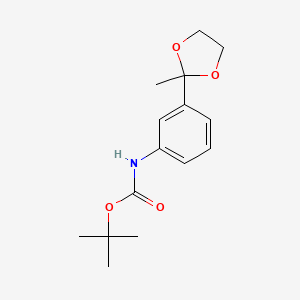
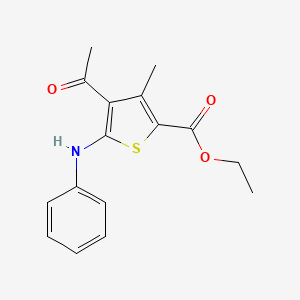




![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
